Shekkanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shekkanin is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It has been traditionally used in Chinese medicine for its anti-inflammatory and wound-healing properties. Recent studies have highlighted its potential in various scientific fields, including chemistry, biology, and medicine, due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Shekkanin can be synthesized through several methods, including the oxidative coupling of 2-hydroxy-1,4-naphthoquinone with various aromatic aldehydes. The reaction typically involves the use of catalysts such as ceric ammonium nitrate in an organic solvent like acetonitrile. The reaction conditions often require refluxing the mixture for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Lithospermum erythrorhizon. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Shekkanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild acidic or basic conditions.
Major Products
Scientific Research Applications
Chemistry: Shekkanin serves as a precursor for the synthesis of various bioactive compounds.
Biology: It exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the formulation of skincare products due to its wound-healing properties.
Mechanism of Action
Shekkanin exerts its effects through multiple molecular targets and pathways:
PAK1 Inhibition: This compound inhibits the activity of p21-activated kinase 1, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Reactive Oxygen Species (ROS) Modulation: This compound modulates ROS levels, triggering oxidative stress and cell death in cancer cells.
Signal Transduction Pathways: It affects various signaling pathways, including ERK, MAPK, and JNK, contributing to its anticancer effects.
Comparison with Similar Compounds
Shekkanin is compared with other naphthoquinone derivatives such as:
Shikonin: Similar in structure and also derived from Lithospermum erythrorhizon, Shikonin exhibits similar biological activities but differs in its specific molecular targets and pathways.
Plumbagin: Another naphthoquinone derivative with anticancer properties, Plumbagin targets different signaling pathways compared to this compound.
Juglone: Known for its antimicrobial and anticancer activities, Juglone has a different mechanism of action involving the inhibition of topoisomerase enzymes.
This compound’s uniqueness lies in its specific inhibition of PAK1 and its ability to modulate ROS levels, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOURESJATUGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.